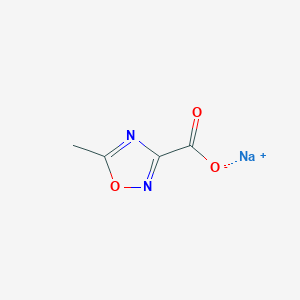

Sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate

Übersicht

Beschreibung

Sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of amidoximes with organic nitriles. One common method includes the use of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) as catalysts in dimethylformamide (DMF) to facilitate the cyclization reaction . Another method involves the oxidation of 3-nitro-5-amino-1,2,4-oxadiazole using sodium dichloroisocyanurate (SDCI) .

Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, such as nitro-oxadiazoles.

Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.

Substitution: The compound can undergo nucleophilic substitution reactions, where the oxadiazole ring is substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Sodium dichloroisocyanurate (SDCI) is commonly used as an oxidizing agent.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic conditions.

Major Products Formed:

Oxidation: Nitro-oxadiazoles

Reduction: Reduced heterocyclic compounds

Substitution: Substituted oxadiazole derivatives

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Anticancer Activity

Numerous studies have highlighted the potential of sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate and its derivatives as anticancer agents. The oxadiazole moiety has been identified as a significant scaffold for developing potent anticancer drugs. For instance, derivatives of 1,2,4-oxadiazoles have shown promising results against various cancer cell lines. A study demonstrated that certain 5-substituted oxadiazoles exhibited significant growth inhibition against multiple cancer types, including breast and colon cancers, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Neuroprotective Properties

Research indicates that compounds containing the oxadiazole structure may possess neuroprotective effects. Specifically, this compound has been explored for its potential in treating neurodegenerative diseases such as Alzheimer's disease. The compound has been linked to inhibiting tau protein aggregation, a hallmark of Alzheimer's pathology . This suggests its utility in developing therapies aimed at tauopathies.

Anti-inflammatory and Antidiabetic Effects

Beyond anticancer properties, this compound derivatives have also been evaluated for anti-inflammatory and antidiabetic activities. A study synthesized a series of oxadiazole derivatives that were screened for their ability to inhibit inflammatory pathways and manage blood glucose levels in diabetic models . These findings indicate a broader therapeutic potential for this compound in managing chronic diseases.

Material Science Applications

Photo-sensitizers and Liquid Crystals

In material science, this compound is being investigated for its properties as a photo-sensitizer and in the development of liquid crystal materials. The unique electronic properties associated with oxadiazole compounds make them suitable candidates for applications in organic electronics and photonic devices . Their ability to absorb light and convert it into usable energy is particularly valuable in solar cell technology.

Synthesis and Characterization

The synthesis of this compound typically involves multistep chemical reactions starting from readily available precursors. Methods include the condensation of amidoximes with acid chlorides or anhydrides to yield various oxadiazole derivatives . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Data Table: Anticancer Activity of Oxadiazole Derivatives

Wirkmechanismus

The mechanism of action of Sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and proteins involved in microbial metabolism and replication.

Pathways Involved: It inhibits the activity of key enzymes, such as succinate dehydrogenase (SDH), leading to the disruption of metabolic pathways and accumulation of reactive oxygen species (ROS).

Vergleich Mit ähnlichen Verbindungen

Sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate can be compared with other similar compounds, such as:

1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different chemical properties and reactivity.

1,2,5-Oxadiazole: Known for its use in the synthesis of energetic materials.

1,3,4-Oxadiazole: Exhibits different biological activities and is used in various pharmaceutical applications.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of a sodium salt, which enhances its solubility and reactivity in aqueous solutions .

Biologische Aktivität

Sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate is a member of the 1,2,4-oxadiazole family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in antimicrobial therapy, cancer treatment, and as a biochemical modulator. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Target Interactions

this compound primarily interacts with various enzymes and proteins through hydrogen bonding facilitated by its nitrogen and oxygen atoms. This interaction can influence several biochemical pathways:

- Histone Deacetylases (HDACs) : The compound may inhibit HDACs, affecting gene expression and cellular processes related to cancer progression.

- Oxidative Stress Response : It enhances the activity of enzymes like superoxide dismutase and catalase, providing a protective effect against oxidative damage.

Biochemical Pathways

The compound is involved in multiple metabolic pathways, including interactions with cytochrome P450 enzymes that are crucial for drug metabolism. Its ability to modulate enzyme activity suggests potential therapeutic applications in pharmacology.

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study focusing on gastrointestinal pathogens, modified analogues maintained antimicrobial activity while reducing permeability to protect beneficial microbiota . The minimum inhibitory concentration (MIC) against C. difficile was found to be comparable to established treatments like vancomycin .

Anticancer Potential

A comprehensive study evaluated the cytotoxic effects of various 1,2,4-oxadiazole derivatives against cancer cell lines. This compound showed promising results with IC50 values indicating potent activity against leukemia and breast cancer cell lines . Flow cytometry assays confirmed its role as an apoptosis inducer in these cells.

Oxidative Stress Modulation

The compound's ability to enhance antioxidant enzyme activities has been documented. It activates signaling pathways that lead to increased expression of genes involved in oxidative stress response. This mechanism is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.

Dosage Effects and Stability

In animal models, the effects of this compound vary with dosage:

- Low Doses : Beneficial effects include enhanced antioxidant defenses.

- High Doses : Potential toxicity or adverse effects may occur if not carefully monitored.

The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Eigenschaften

IUPAC Name |

sodium;5-methyl-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3.Na/c1-2-5-3(4(7)8)6-9-2;/h1H3,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBFNSGIXBNGRR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N2NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.